Tasimelteon-D5
Overview
Description
Tasimelteon-D5 is an orally bioavailable agonist of the melatonin MT1 and MT2 receptors . It is intended for use as an internal standard for the quantification of tasimelteon by GC- or LC-MS . Tasimelteon-D5 selectively binds MT1 and MT2 receptors over a panel of 160 additional receptors and enzymes at 10 µM .
Synthesis Analysis
Tasimelteon-D5 is the deuterium labeled Tasimelteon . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . The synthetic method forming tasimelteon is described in detail, with its full analytical, spectroscopic, and enantiopurity characterization .
Molecular Structure Analysis
The molecular formula of Tasimelteon-D5 is C15H14D5NO2 . It has an exact mass of 250.17 and a molecular weight of 250.353 . The InChi Code for Tasimelteon-D5 is InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m0/s1/i1D3,2D2 .
Chemical Reactions Analysis
Tasimelteon-D5 is intended for use as an internal standard for the quantification of tasimelteon by GC- or LC-MS . Tasimelteon inhibits forskolin-induced cAMP accumulation with EC 50 values of 0.79 and 1 nM in NIH3T3 cells expressing the MT 1 or MT 2 receptor, respectively .
Physical And Chemical Properties Analysis
Tasimelteon-D5 is a solid with a formula weight of 250.4 . It is soluble in acetonitrile, DMF, DMSO, and methanol .
Scientific Research Applications
Pharmacokinetics and Dosage
Tasimelteon-D5 is available as a 20 mg capsule under the brand name Hetlioz. It is not considered a controlled substance and lacks abuse potential. Initially, distribution is limited to a single pharmacy, but it remains accessible for patients requiring treatment .
Investigational Uses
While its primary approval is for non-24-hour sleep–wake rhythm disorder, Tasimelteon-D5 has been investigated for other conditions. Previous studies explored its potential in transient insomnia associated with shifted times, primary insomnia, and major depression. However, its current use is primarily focused on non-24-hour sleep–wake rhythm disorder .
Future Research
Ongoing research may uncover additional applications for Tasimelteon-D5, especially considering its unique mechanism of action and melatonin receptor selectivity.
Mechanism of Action
Safety and Hazards
Tasimelteon is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . After inhalation, it is recommended to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . After skin contact, it is recommended to flush with copious amounts of water; remove contaminated clothing and shoes; call a physician . After eye contact, it is recommended to check for and remove contact lenses and flush with copious amounts of water; assure adequate flushing by separating the eyelids with fingers; call a physician . After swallowing, it is recommended to wash out mouth with copious amounts of water; call a physician .
Future Directions
Tasimelteon has been approved by the FDA for the treatment of nighttime sleep disturbances associated with Smith-Magenis Syndrome (SMS) . It is the first FDA-approved medication for this orphan indication . The approval of Tasimelteon for the treatment of nighttime sleep disturbances in SMS was based on a single placebo-controlled efficacy study in this rare disorder . The HETLIOZ capsules, for adults with SMS, will be immediately available and the HETLIOZ LQ liquid formulation, for children with SMS, is expected to be available in the first quarter of 2021 .
properties
IUPAC Name |
2,2,3,3,3-pentadeuterio-N-[[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m0/s1/i1D3,2D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOIAAWZLUQTIO-WILSWDKCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)NC[C@@H]1C[C@H]1C2=C3CCOC3=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tasimelteon-D5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.